molecular formula C12H10BrNO4 B2660091 methyl 2-bromo-3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate CAS No. 95196-95-5

methyl 2-bromo-3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate

Cat. No.: B2660091
CAS No.: 95196-95-5
M. Wt: 312.119
InChI Key: SRIHQCPYXNQAMD-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate is a chemical compound with significant interest in organic synthesis and pharmaceutical research. It features a bromine atom, a dioxoisoindoline moiety, and a propanoate ester group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-bromo-3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate typically involves the bromination of methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure efficient bromination and high yield. The use of automated systems can help in maintaining consistent reaction conditions and scaling up the production .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate.

    Oxidation: Corresponding carboxylic acids.

Scientific Research Applications

Methyl 2-bromo-3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate is used in:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of polymers, dyes, and agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through its bromine atom, which can participate in various chemical reactions. The dioxoisoindoline moiety can interact with biological targets, potentially inhibiting enzymes or binding to receptors. The exact molecular targets and pathways depend on the specific application and the derivatives formed from this compound .

Comparison with Similar Compounds

  • Methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate
  • Methyl 2-bromo-2-methylpropanoate
  • Methyl 2-(9-bromo-2,3-dioxo-2,3,6,7-tetrahydro-1H,5H-pyrido[1,2,3-de]isoindol-2-yl)propanoate

Uniqueness: Methyl 2-bromo-3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate is unique due to its combination of a bromine atom and a dioxoisoindoline moiety, which provides distinct reactivity and potential for diverse chemical transformations .

Properties

IUPAC Name

methyl 2-bromo-3-(1,3-dioxoisoindol-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO4/c1-18-12(17)9(13)6-14-10(15)7-4-2-3-5-8(7)11(14)16/h2-5,9H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIHQCPYXNQAMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CN1C(=O)C2=CC=CC=C2C1=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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